(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14977645
InChI: InChI=1S/C20H24N6O2/c1-28-14-5-6-17-15(11-14)16-12-25(10-7-18(16)22-17)19(27)20(8-3-2-4-9-20)26-13-21-23-24-26/h5-6,11,13,22H,2-4,7-10,12H2,1H3
SMILES:
Molecular Formula: C20H24N6O2
Molecular Weight: 380.4 g/mol

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

CAS No.:

Cat. No.: VC14977645

Molecular Formula: C20H24N6O2

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone -

Specification

Molecular Formula C20H24N6O2
Molecular Weight 380.4 g/mol
IUPAC Name (8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[1-(tetrazol-1-yl)cyclohexyl]methanone
Standard InChI InChI=1S/C20H24N6O2/c1-28-14-5-6-17-15(11-14)16-12-25(10-7-18(16)22-17)19(27)20(8-3-2-4-9-20)26-13-21-23-24-26/h5-6,11,13,22H,2-4,7-10,12H2,1H3
Standard InChI Key HUEGPMROJHKJTH-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4(CCCCC4)N5C=NN=N5

Introduction

Structural Overview

This compound belongs to the class of pyridoindoles, characterized by the presence of a tetrahydropyridoindole moiety. Its structure also includes:

  • A tetrazole group, which is known for its bioisosteric properties in drug design.

  • A cyclohexyl group, contributing to its lipophilicity and potential membrane permeability.

  • A methanone functional group, which can interact with biological targets through hydrogen bonding or other mechanisms.

Molecular Features

PropertyDetails
Molecular FormulaNot explicitly provided but inferred from the name.
Functional GroupsMethoxy (-OCH₃), tetrazole (-C₄H₄N₄), cyclohexane.
Core StructurePyrido[4,3-b]indole framework.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions tailored to introduce the pyridoindole core and functionalize it with the methoxy, tetrazole, and cyclohexyl groups.

General Synthesis Steps

  • Formation of the Pyridoindole Core:

    • Pyridoindoles are synthesized via condensation reactions involving indole derivatives and aldehydes or ketones.

    • Catalysts such as Lewis acids or bases may be used to optimize yields.

  • Introduction of the Methoxy Group:

    • Methoxylation typically involves methylating agents like dimethyl sulfate or methyl iodide.

  • Tetrazole Functionalization:

    • Tetrazoles are introduced via cyclization reactions between nitriles and azides under acidic or basic conditions.

  • Cyclohexyl Substitution:

    • Cyclohexyl groups can be added through alkylation reactions using cyclohexyl halides.

  • Methanone Formation:

    • The methanone group is introduced through oxidation reactions or by reacting with acyl chlorides.

Reaction Conditions

  • Solvents: Ethanol, methanol, or dichloromethane.

  • Temperature: Typically ranges from room temperature to 80°C depending on the step.

  • Catalysts: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions may be required.

Biological Significance

This compound's structural features suggest potential pharmacological activities:

Applications in Medicinal Chemistry

  • Anti-inflammatory Properties:

    • Tetrazoles are often bioisosteres for carboxylic acids, making them useful in anti-inflammatory drugs.

  • Neuroprotection:

    • The pyridoindole moiety has been associated with antioxidant and neuroprotective effects in similar compounds.

  • Anticancer Potential:

    • Methoxy-substituted indoles have shown cytotoxic effects on cancer cell lines.

  • Cardiovascular Benefits:

    • Cyclohexyl derivatives are explored for their role in modulating lipid profiles and blood pressure.

Pharmacological Studies

  • Compounds with pyridoindole cores have been studied for their roles in neurodegenerative diseases like Alzheimer's.

  • Tetrazole-containing molecules are explored in cardiovascular therapies due to their angiotensin receptor-blocking properties.

Challenges

  • Limited stability of tetrazoles under extreme pH conditions.

  • Difficulties in optimizing synthetic yields due to multi-step processes.

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